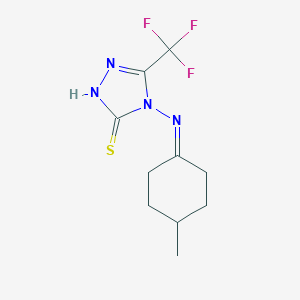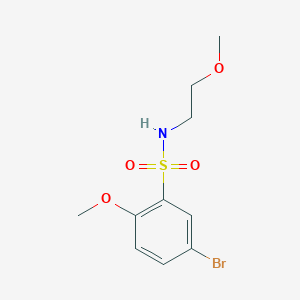![molecular formula C17H15N3OS B255102 3-[(Z)-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol](/img/structure/B255102.png)
3-[(Z)-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Z)-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a thiazolyl hydrazone that has been synthesized and studied for its various biological and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-[(Z)-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol is not fully understood, but it is believed to act as a mitochondrial toxin. This compound is converted to a toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B). MPP+ then enters dopaminergic neurons and inhibits mitochondrial respiration, leading to cell death. This mechanism is similar to the degeneration of dopaminergic neurons that occurs in Parkinson's disease.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are varied and complex. This compound has been shown to induce oxidative stress and inflammation in cells, leading to cell death. It has also been shown to affect the levels of neurotransmitters, such as dopamine, in the brain. In animal models, this compound has been shown to induce Parkinson's-like symptoms, including tremors, rigidity, and bradykinesia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(Z)-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol has several advantages for use in lab experiments. It is a reliable and well-characterized compound that can be synthesized in high yields and purity. It has also been extensively studied and its effects are well understood. However, this compound also has some limitations. It is a toxic compound that requires careful handling and disposal. Its effects on cells and animals can be difficult to interpret, and its use in human studies is limited by ethical considerations.
Direcciones Futuras
There are several future directions for research on 3-[(Z)-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol. One area of interest is in the development of new treatments for Parkinson's disease. This compound has been used to develop animal models of the disease, which can be used to test new therapies. Another area of interest is in the development of new antitumor agents. This compound has been shown to inhibit the growth of certain cancer cells, and further research could lead to the development of new cancer treatments. Overall, this compound is a valuable tool for scientific research with many potential applications.
Métodos De Síntesis
The synthesis of 3-[(Z)-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol involves the reaction of 5-methyl-4-phenyl-2-thiohydantoin with hydrazine hydrate in the presence of sodium acetate. The resulting product is then reacted with 3-chloro-4-methylphenol to give this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it a reliable compound for scientific research.
Aplicaciones Científicas De Investigación
3-[(Z)-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol has been extensively studied for its potential applications in scientific research. One of the most notable applications of this compound is in the study of Parkinson's disease. This compound has been shown to induce Parkinson's-like symptoms in animal models, making it a valuable tool for studying the disease and developing new treatments. This compound has also been studied for its potential use as an antitumor agent, as it has been shown to inhibit the growth of certain cancer cells.
Propiedades
Fórmula molecular |
C17H15N3OS |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
3-[(Z)-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C17H15N3OS/c1-12-16(14-7-3-2-4-8-14)19-17(22-12)20-18-11-13-6-5-9-15(21)10-13/h2-11,21H,1H3,(H,19,20)/b18-11- |
Clave InChI |
ZQQQXHRRHIICQJ-WQRHYEAKSA-N |
SMILES isomérico |
CC1=C(N=C(S1)N/N=C\C2=CC(=CC=C2)O)C3=CC=CC=C3 |
SMILES |
CC1=C(N=C(S1)NN=CC2=CC(=CC=C2)O)C3=CC=CC=C3 |
SMILES canónico |
CC1=C(N=C(S1)NN=CC2=CC(=CC=C2)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-hydroxypropyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255020.png)
![2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255021.png)
![Ethyl 2-[[2-(4-benzylpiperazin-1-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255024.png)

![(4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one](/img/structure/B255028.png)




![2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-[(Z)-indol-3-ylidenemethyl]acetohydrazide](/img/structure/B255040.png)


![1-(2-furylmethyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile](/img/structure/B255051.png)
